
(4R,4'R,5S,5'S)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline compound. Chiral bis-oxazolines are widely used as ligands in asymmetric synthesis due to their ability to induce chirality in various chemical reactions. These compounds are known for their stability and versatility in forming complexes with transition metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are usually formed by the reaction of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The two oxazoline units are then coupled using a suitable linker, such as ethane-1,1-diyl, under conditions that promote the formation of the bis-oxazoline structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Coordination with Metals: Forms complexes with transition metals, which are used in catalytic processes.
Oxidation and Reduction: Can participate in redox reactions depending on the metal center it is coordinated with.
Substitution Reactions: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Coordination: Typically involves metal salts like copper(II) acetate or palladium(II) chloride.
Oxidation: May involve oxidizing agents like hydrogen peroxide or organic peroxides.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, coordination with metals results in metal-bis-oxazoline complexes, while substitution reactions on the phenyl rings yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Asymmetric Catalysis: Used as ligands in enantioselective catalytic reactions, such as hydrogenation, hydroformylation, and cyclopropanation.
Coordination Chemistry: Studied for their ability to form stable complexes with various metals.
Biology and Medicine
Drug Development: Potential use in the synthesis of chiral drugs and pharmaceuticals.
Biochemical Studies: Investigated for their interactions with biological molecules and potential therapeutic applications.
Industry
Polymerization Catalysts: Used in the production of polymers with specific chiral properties.
Fine Chemicals: Employed in the synthesis of high-value fine chemicals and intermediates.
Wirkmechanismus
The mechanism by which (4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects typically involves:
Coordination to Metal Centers: The oxazoline rings coordinate to metal centers, forming a chiral environment that induces enantioselectivity in catalytic reactions.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the metal complex and the reaction being catalyzed. For example, in asymmetric hydrogenation, the metal-bis-oxazoline complex facilitates the transfer of hydrogen to the substrate in a chiral manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Propane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Butane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Uniqueness
(4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is unique due to its specific chiral configuration and the ethane-1,1-diyl linker, which provides a distinct spatial arrangement and electronic environment. This can result in different catalytic properties and selectivity compared to similar compounds with different linkers or chiral configurations.
Eigenschaften
Molekularformel |
C32H28N2O2 |
|---|---|
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
(4R,5S)-2-[1-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H28N2O2/c1-22(31-33-27(23-14-6-2-7-15-23)29(35-31)25-18-10-4-11-19-25)32-34-28(24-16-8-3-9-17-24)30(36-32)26-20-12-5-13-21-26/h2-22,27-30H,1H3/t27-,28-,29+,30+/m1/s1 |
InChI-Schlüssel |
DCRXVJKUYDZQJM-XAZDILKDSA-N |
Isomerische SMILES |
CC(C1=N[C@@H]([C@@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
CC(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


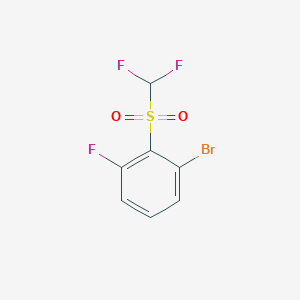
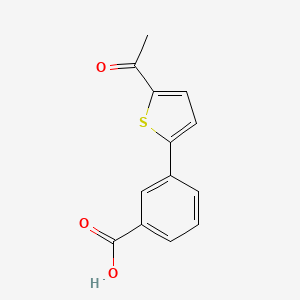

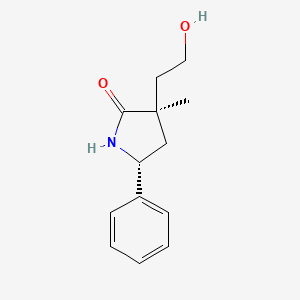
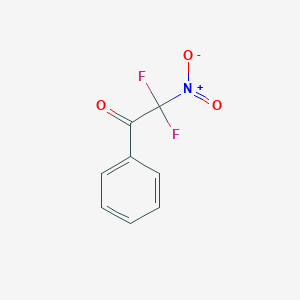

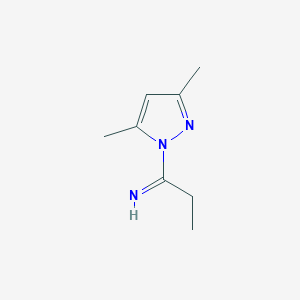
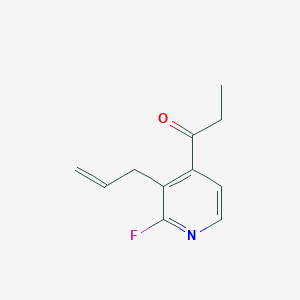
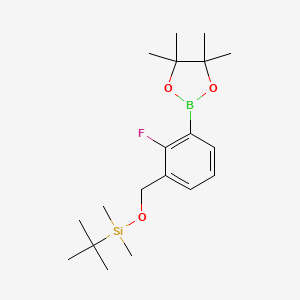
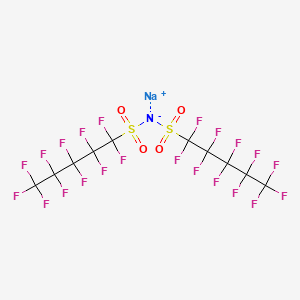
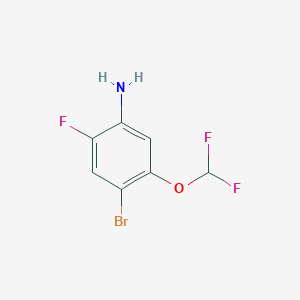
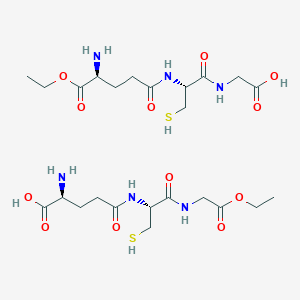

![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)
